REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[NH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.CO.C(O)(=O)C.[Br:19]Br>>[Br:19][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:2]=1[CH3:1])[N:9]=[CH:8][NH:7][C:6]2=[O:12]
|
Name
|
|
Quantity
|
14.56 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C(NC=NC2=C1)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at RT for 5 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The reaction was stirred at RT for 3 h
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Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Volatiles were evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
the resulting crude residue washed with aqueous sodium thiosulfate
|
Type
|
CUSTOM
|
Details
|
to remove excess bromine and HBr
|
Type
|
CUSTOM
|
Details
|
oven dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(NC=NC2=CC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.35 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |